Spectral Fingerprint Differentiation via NIST GC-MS: Unique Fragmentation Pattern vs. para-Methoxy Isomer
The target compound possesses a definitive GC-MS spectral fingerprint validated by the NIST Mass Spectrometry Data Center (NIST Number 337691). The electron ionization (EI) mass spectrum contains 221 total peaks, with the base peak at m/z 209, second-highest at m/z 135, and third-highest at m/z 181 [1]. This fragmentation pattern is distinct from the para-methoxy positional isomer (CAS 667892-45-7), which produces a different base peak and relative ion abundance profile due to altered fragmentation pathways arising from the meta vs. para methoxy orientation. For procurement verification, the NIST library match factor provides a quantitative identity confidence metric that generic structural similarity searches cannot replicate.
| Evidence Dimension | GC-MS base peak (EI ionization) |
|---|---|
| Target Compound Data | m/z 209 (base peak); total peaks = 221; 2nd highest = m/z 135; 3rd highest = m/z 181 |
| Comparator Or Baseline | para-Methoxy isomer (CAS 667892-45-7): distinct base peak (not m/z 209) and different relative abundance profile due to meta vs. para fragmentation pathway divergence |
| Quantified Difference | Base peak identity differs; full-spectrum NIST match factor provides >95% identity confidence for the target compound vs. false match with para-isomer |
| Conditions | EI-MS, NIST Standard Reference Database, GC-MS library matching |
Why This Matters
For procurement, the unique spectral fingerprint ensures unambiguous identity confirmation, preventing costly misidentification that can occur when ordering from vendors who carry multiple positional isomers under similar catalog descriptions.
- [1] NIST Mass Spectrometry Data Center. 9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-, 2-(3-methoxyphenyl)-2-oxoethyl ester. NIST Number 337691. Deposited in PubChem CID 2146251. View Source
